molecular formula C₁₁H₅D₁₅O₃ B1157181 Glycidyl Caprylate-d15

Glycidyl Caprylate-d15

Cat. No.: B1157181
M. Wt: 215.37
Attention: For research use only. Not for human or veterinary use.
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Description

Glycidyl Caprylate-d15 (C₁₁H₅D₁₅O₃; molecular weight: 215.37 g/mol) is a deuterium-labeled derivative of glycidyl caprylate, where 15 hydrogen atoms are replaced with deuterium . This stable isotope-labeled compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry, to enable precise quantification of non-deuterated glycidyl esters in complex matrices . Its structure comprises a glycidyl (2,3-epoxypropyl) group linked to a caprylic acid (C8) ester moiety. The deuterated form ensures minimal interference from endogenous compounds during analysis, enhancing method sensitivity and accuracy . Storage conditions recommend refrigeration at +4°C, with shipping at ambient temperature to maintain stability .

Properties

Molecular Formula

C₁₁H₅D₁₅O₃

Molecular Weight

215.37

Synonyms

Octanoic Acid 2,3-Epoxypropyl Ester-d15;  Octanoic Acid Oxiranylmethyl Ester-d15;  2,3-Epoxy-1-propanol Octanoate-d15;  2,3-Epoxypropyl Octanoate-d15; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Functional Groups Key Features
This compound C₁₁H₅D₁₅O₃ Epoxide, ester (C8 chain) Deuterated; used as an analytical standard; high isotopic purity .
Glycidyl Methacrylate C₇H₁₀O₃ Epoxide, methacrylate ester Reactive monomer for polymers; shorter chain (C1) increases volatility .
Isopropyl Glycidyl Ether (IGE) C₆H₁₂O₂ Epoxide, ether Industrial diluent in epoxy resins; lower molecular weight enhances reactivity .
Glycidyl Ether of Bisphenol A C₂₁H₂₄O₄ Epoxide, ether (aromatic) High-strength epoxy resin; prone to hydrolysis in acidic conditions .
Non-deuterated Glycidyl Caprylate C₁₁H₂₀O₃ Epoxide, ester (C8 chain) Parent compound; used in coatings/polymers; lacks isotopic labeling .

Reactivity and Stability

  • Epoxide Reactivity : All glycidyl derivatives share a strained oxirane (epoxide) ring, making them highly reactive toward nucleophiles like amines, alcohols, and thiols . However, the ester group in this compound introduces susceptibility to hydrolysis under alkaline conditions, unlike glycidyl ethers (e.g., IGE), which are more hydrolytically stable .
  • Isotopic Effects: The deuterium substitution in this compound reduces its reaction kinetics (kinetic isotope effect) compared to non-deuterated analogs, a critical factor in its use as a non-reactive internal standard .

Physical and Toxicological Properties

  • Volatility : Glycidyl methacrylate (low molecular weight) is more volatile than this compound, which has a longer C8 chain and higher molecular weight .
  • Toxicity : Glycidyl ethers like diglycidyl ether (DGE) are rarely used industrially due to high toxicity, whereas glycidyl esters exhibit lower acute toxicity but require careful handling .

Regulatory and Handling Considerations

  • Deuterated Compounds : this compound is regulated for laboratory use, focusing on safe storage and disposal of isotopic materials .
  • Industrial Derivatives : Glycidyl ethers and methacrylate require compliance with occupational exposure limits due to irritancy and sensitization risks .

Q & A

Q. Basic Research Focus :

  • Methodological Approach : Begin with standard esterification protocols using deuterated caprylic acid (C8H15COOD) and glycidol derivatives under anhydrous conditions. Monitor reaction kinetics via <sup>1</sup>H NMR to track epoxy ring stability and ester bond formation . Use column chromatography (silica gel, hexane/ethyl acetate gradients) to separate unreacted precursors. Isotopic purity should be verified via high-resolution mass spectrometry (HRMS) and <sup>2</sup>H NMR, comparing deuterium incorporation against theoretical values .
  • Data Contradiction Resolution : If isotopic impurities arise (e.g., incomplete deuteration), employ kinetic isotope effect (KIE) studies to identify rate-limiting steps. Adjust catalyst loading (e.g., DMAP or lipases) or reaction temperature to favor deuterium retention .

What analytical techniques are most reliable for characterizing this compound in complex matrices?

Q. Basic Research Focus :

  • Methodological Approach : Prioritize hyphenated techniques:
    • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection for volatile derivatives. Derivatize with BSTFA to enhance volatility .
    • HPLC-UV/RI : Employ a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water, 70:30) for non-volatile analysis. Calibrate using deuterated internal standards .
  • Advanced Research Focus : For trace-level quantification, use LC-HRMS (Q-TOF) with electrospray ionization (ESI) in positive mode. Monitor m/z 215.18 (M+H<sup>+</sup>) and confirm isotopic patterns using Skyline software .

How should researchers address discrepancies in reported stability data for this compound under varying storage conditions?

Q. Advanced Research Focus :

  • Methodological Approach : Conduct accelerated stability studies:
    • Thermal Degradation : Store samples at 40°C/75% RH for 6 months and analyze degradation products (e.g., caprylic acid-d15, glycidol) via GC-MS .
    • Light Sensitivity : Expose to UV-A (320–400 nm) and quantify epoxy ring opening using <sup>13</sup>C NMR .
  • Data Contradiction Resolution : Use Arrhenius modeling to extrapolate shelf-life predictions. If conflicting data arise (e.g., pH-dependent hydrolysis rates), validate via controlled buffer studies (pH 2–9) and compare with quantum mechanical calculations (DFT) .

What strategies are effective for studying the metabolic fate of this compound in in vitro models?

Q. Advanced Research Focus :

  • Methodological Approach :
    • Microsomal Assays : Incubate with rat liver microsomes (0.5 mg/mL protein) and NADPH. Quench reactions with ice-cold acetonitrile and analyze metabolites via UPLC-QTRAP .
    • Isotope Tracing : Use <sup>13</sup>C-labeled analogs to distinguish between enzymatic hydrolysis and non-enzymatic degradation .
  • Data Interpretation : Apply Michaelis-Menten kinetics to calculate Vmax and Km. Cross-validate with in silico docking (AutoDock Vina) to identify binding sites in esterases .

How can researchers mitigate epoxy ring-opening side reactions during functionalization of this compound?

Q. Advanced Research Focus :

  • Methodological Approach :
    • Protective Group Strategies : Temporarily block the epoxy group using trimethylsilyl chloride (TMSCl) prior to ester hydrolysis or amidation .
    • Low-Temperature Synthesis : Conduct reactions at −20°C in anhydrous THF to suppress nucleophilic attack .
  • Data Validation : Monitor ring integrity via FTIR (epoxide C-O-C stretch at 850 cm<sup>−1</sup>) and <sup>1</sup>H NMR (δ 3.1–3.4 ppm, epoxy protons) .

What are the best practices for ensuring reproducibility in deuterium-labeled compound synthesis?

Q. Basic Research Focus :

  • Methodological Framework :
    • Deuterium Source Validation : Certify deuterated reagents (e.g., D2O, CD3OD) via Karl Fischer titration and isotopic enrichment assays .
    • Batch Consistency : Document reaction parameters (e.g., stirring rate, solvent purity) using electronic lab notebooks (ELNs) .
  • Advanced Quality Control : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

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